molecular formula C15H19N3OS B11116658 N-(1,3-benzothiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide

N-(1,3-benzothiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide

Cat. No.: B11116658
M. Wt: 289.4 g/mol
InChI Key: XMOAPXCJWGXCKX-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring fused with a piperidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced by reacting the benzothiazole derivative with 3-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Acetylation: The final step involves the acetylation of the intermediate product to form this compound. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes:

    Scaling Up Reactions: Using larger reaction vessels and continuous flow reactors to increase production capacity.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Functions: Interfering with the function of cellular components, such as DNA, RNA, or proteins, leading to altered cellular behavior.

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide can be compared with other similar compounds, such as:

    N-(1,3-benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide: Lacks the methyl group on the piperidine ring, which may affect its biological activity and chemical reactivity.

    N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide: Has the methyl group on a different position of the piperidine ring, potentially leading to different steric and electronic effects.

    N-(1,3-benzothiazol-2-yl)-2-(3-ethylpiperidin-1-yl)acetamide: Contains an ethyl group instead of a methyl group, which may influence its solubility and interaction with molecular targets.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide

InChI

InChI=1S/C15H19N3OS/c1-11-5-4-8-18(9-11)10-14(19)17-15-16-12-6-2-3-7-13(12)20-15/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,16,17,19)

InChI Key

XMOAPXCJWGXCKX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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